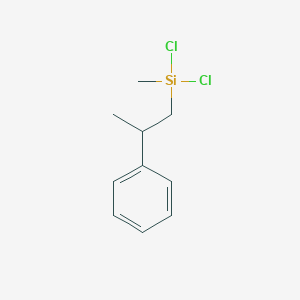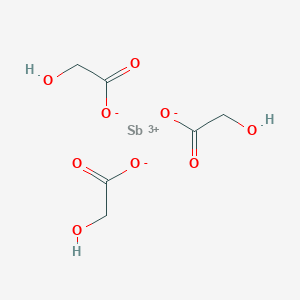
Antimony hydroxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimony hydroxyacetate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 298.8 g/mol. Antimony hydroxyacetate is used in various fields of research, including catalysis, material science, and biomedicine. In
Wirkmechanismus
The mechanism of action of antimony hydroxyacetate is not fully understood. However, it is believed that it acts as a Lewis acid catalyst, which can activate the carbonyl group of the substrate and facilitate the reaction. Antimony hydroxyacetate has also been shown to exhibit antimicrobial activity, which may be due to its ability to disrupt the cell membrane of microorganisms.
Biochemische Und Physiologische Effekte
Antimony hydroxyacetate has been shown to have minimal toxicity and is considered safe for use in laboratory experiments. However, it is important to handle it with care and follow proper safety protocols. In addition, antimony hydroxyacetate has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using antimony hydroxyacetate as a catalyst is its high selectivity and efficiency in various chemical reactions. It is also relatively inexpensive and easy to handle. However, one of the limitations of using antimony hydroxyacetate is its low solubility in organic solvents, which may affect its catalytic activity in certain reactions.
Zukünftige Richtungen
There are several future directions for research on antimony hydroxyacetate. One area of interest is the development of new synthesis methods that can improve the purity and yield of the compound. In addition, there is a need for further studies on the mechanism of action of antimony hydroxyacetate and its potential applications in biomedicine. Finally, the development of new catalytic systems based on antimony hydroxyacetate may have significant implications for the synthesis of new organic compounds.
Conclusion:
Antimony hydroxyacetate is a versatile compound that has potential applications in various fields of research, including catalysis, material science, and biomedicine. Its unique properties make it an attractive candidate for further study, and the development of new synthesis methods and catalytic systems based on antimony hydroxyacetate may have significant implications for the scientific community.
Synthesemethoden
Antimony hydroxyacetate can be synthesized using various methods, including the reaction of antimony trioxide with acetic acid and hydrogen peroxide. The reaction is carried out under acidic conditions, and the resulting product is filtered and washed with water. The purity of the synthesized antimony hydroxyacetate can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
Antimony hydroxyacetate has been extensively studied for its catalytic properties in various chemical reactions. It has been used as a catalyst in the synthesis of various organic compounds, including esters, amides, and lactones. In addition, antimony hydroxyacetate has been used as a precursor for the synthesis of antimony oxide nanoparticles, which have potential applications in the field of material science.
Eigenschaften
CAS-Nummer |
13747-31-4 |
|---|---|
Produktname |
Antimony hydroxyacetate |
Molekularformel |
C6H9O9Sb |
Molekulargewicht |
346.89 g/mol |
IUPAC-Name |
antimony(3+);2-hydroxyacetate |
InChI |
InChI=1S/3C2H4O3.Sb/c3*3-1-2(4)5;/h3*3H,1H2,(H,4,5);/q;;;+3/p-3 |
InChI-Schlüssel |
YXEDCURRROXRPL-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])O.C(C(=O)[O-])O.C(C(=O)[O-])O.[Sb+3] |
Kanonische SMILES |
C(C(=O)[O-])O.C(C(=O)[O-])O.C(C(=O)[O-])O.[Sb+3] |
Andere CAS-Nummern |
17901-09-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



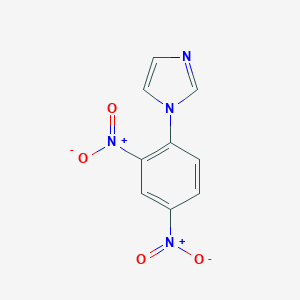
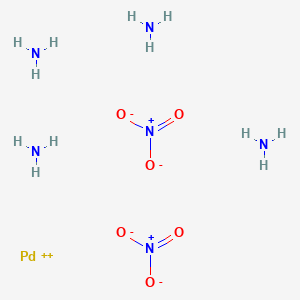
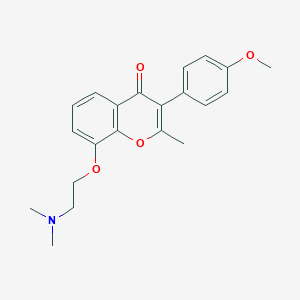
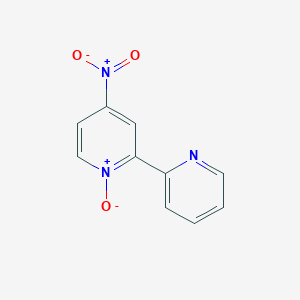
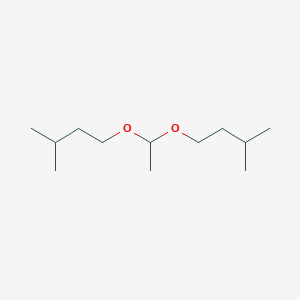
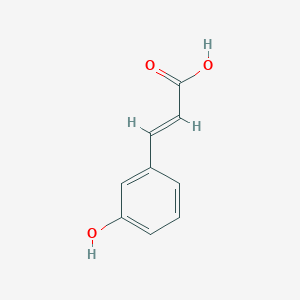
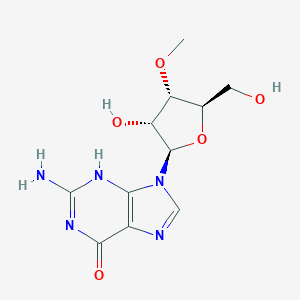
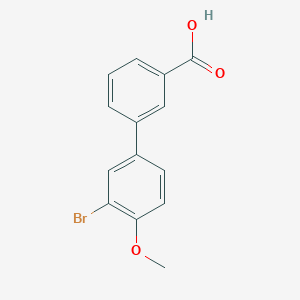
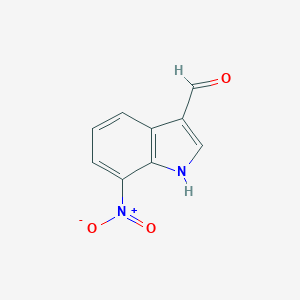
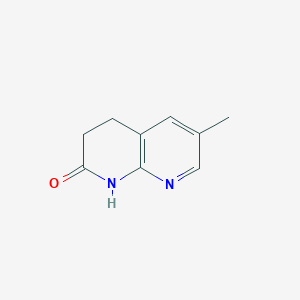
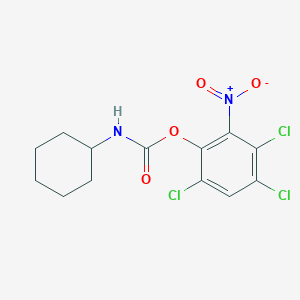
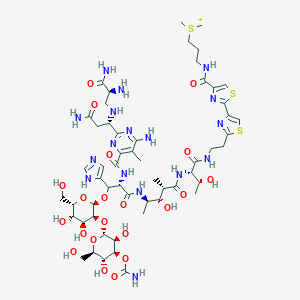
![[2-[(6S,8S,9S,10R,13S,14S,17R)-6-chloro-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B88207.png)
